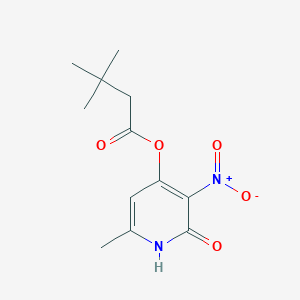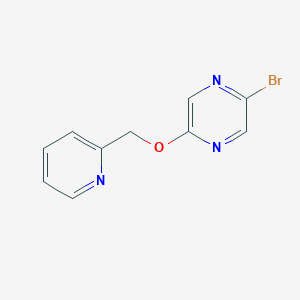
2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine” is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine” consists of a pyrazine ring with a bromine atom and a pyridin-2-ylmethoxy group attached . For more detailed structural analysis, computational methods such as those mentioned in a study on pyrrolopyrazine derivatives could be used .Physical And Chemical Properties Analysis
“2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine” has a molecular weight of 266.09 . More detailed physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
"2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine" serves as a versatile precursor in the synthesis of complex molecules. For example, it has been employed in the synthesis of heterocyclic compounds via reactions with various nucleophiles, leading to the formation of dibromo and bromo derivatives. These reactions underscore the compound's role in synthesizing medicinally important structures (Paudler & Dunham, 1965). Moreover, the synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines from vinyl ethers demonstrates the compound's utility in constructing pyrazinyl-imidazo fused systems, highlighting its adaptability in organic synthesis (Collins Michael Raymond et al., 2010).
Optical and Thermal Properties
The compound is foundational in the development of organic optoelectronic materials. Research into dipyrrolopyrazine derivatives, which can be synthesized from dihalo-pyrrolopyrazines including 2-bromo-5-(pyridin-2-ylmethoxy)pyrazine derivatives, has revealed promising optical and thermal properties for optoelectronic applications. These findings suggest potential applications in light-emitting devices and solar cells (Puttavva Meti et al., 2017).
Metal Coordination Complexes
The compound also plays a significant role in the synthesis of metal coordination complexes, serving as a ligand to form structurally diverse complexes. These complexes have been studied for their magnetic properties and potential applications in molecular electronics and catalysis (Wenzhen Wang et al., 2007; L. J. K. Cook et al., 2013).
Antibacterial Activities
Furthermore, studies have explored the antibacterial properties of derivatives synthesized from "2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine". These investigations have revealed that certain derivatives exhibit significant antibacterial activity against pathogens like Bacillus cereus and Staphylococcus aureus, indicating potential for the development of new antibacterial agents (Z. Tribak et al., 2018).
Safety and Hazards
The safety data sheet for “2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine” suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including removing the person to fresh air, rinsing the skin or eyes with water, and seeking medical attention if necessary .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-5-(pyridin-2-ylmethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-3-1-2-4-12-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRGUURSCFEJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzo[d]imidazol-1-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2979051.png)
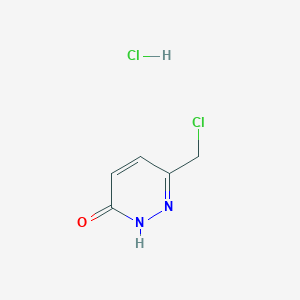
![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2979056.png)
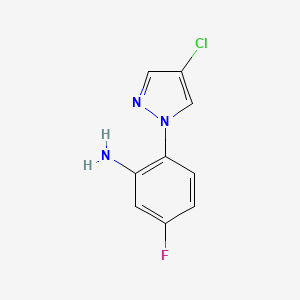
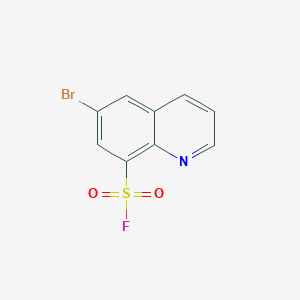
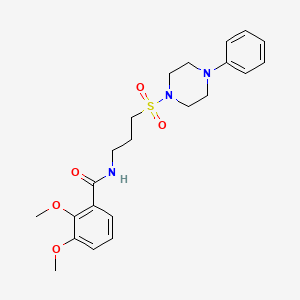
![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2979060.png)

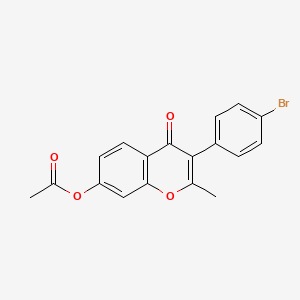
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide](/img/structure/B2979067.png)

